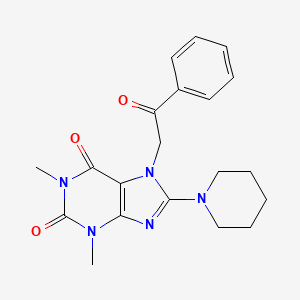

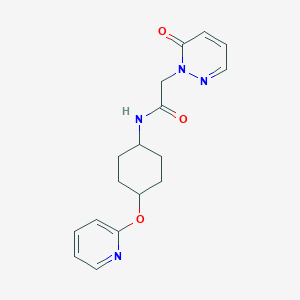

![molecular formula C12H13NO2S B2580967 3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 848606-42-8](/img/structure/B2580967.png)

3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione (3-DMTPT) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a thiazolidine-2,4-dione derivative that has a methylated phenyl group attached to the 3-position of the thiazolidine ring. It is a colorless, crystalline solid with a melting point of 162-164°C. It is insoluble in water and soluble in organic solvents.

科学的研究の応用

Anticancer and Anti-inflammatory Activities The structural analog 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has shown promising results in in vitro studies for its anticancer and anti-inflammatory activities. This compound has been tested against human breast adenocarcinoma cell lines (MCF-7) and displayed non-toxic effects on human blood cells. Its cytotoxicity was demonstrated with an IC50 of 42.30 µM, indicating its potential as a therapeutic agent. Docking results against cyclin-dependent kinase 2 (CDK2) provided insights into its inhibitory mechanism, suggesting a broader application of thiazolidine derivatives in cancer treatment and inflammation management (Uwabagira & Sarojini, 2019).

Antiproliferative Activity Another study focused on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, demonstrating their antiproliferative effects against a range of human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring were pivotal in enhancing the antiproliferative activity, highlighting the importance of structural modifications in developing effective anticancer drugs (Chandrappa et al., 2008).

Synthesis and Chemical Properties The synthesis process and reactions of thiazolidine derivatives offer significant insights into their chemical properties and potential applications. For example, the synthesis of 5-arylmethylidene-3-(arylmethylideneamino)thiazolidine-2,4-diones through triazine ring cleavage demonstrates the versatility of thiazolidine compounds in chemical synthesis, potentially leading to new therapeutic agents with antiproliferative activities against various cancer cell lines (Izmest’ev et al., 2020).

Antimicrobial Activities A study on the condensation of 3-formylchromone with thiazolidine-2,4-dione led to the synthesis of derivatives with potent antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This research underscores the potential of thiazolidine derivatives as antimicrobial agents and opens avenues for further exploration in combating microbial infections (Ibrahim et al., 2011).

Corrosion Inhibition Thiazolidinedione derivatives have been explored for their application in corrosion inhibition, demonstrating their effectiveness in protecting mild steel in hydrochloric acid solution. The study provides valuable insights into the molecular mechanisms underlying the corrosion inhibition process, suggesting the application of these compounds in industrial settings to prevent metal corrosion (Yadav et al., 2015).

特性

IUPAC Name |

3-[(3,5-dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-3-9(2)5-10(4-8)6-13-11(14)7-16-12(13)15/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQXVLOYJHTHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CN2C(=O)CSC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

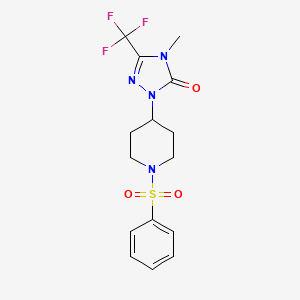

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)

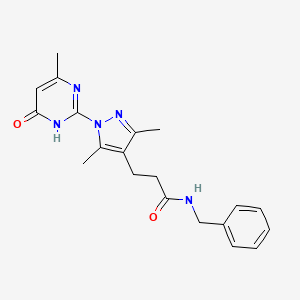

![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)

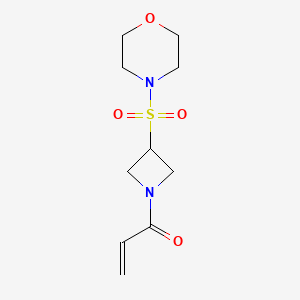

![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)

![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580899.png)

![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)

![N-(4-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2580906.png)